molecular formula C7H4F3IO B13059365 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene

2-(Difluoromethoxy)-1-fluoro-3-iodobenzene

Cat. No.: B13059365
M. Wt: 288.01 g/mol
InChI Key: OIUMLVHKRRMEDO-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1-fluoro-3-iodobenzene is an aromatic compound characterized by the presence of fluorine, iodine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing aromatic ring. One common method is the reaction of a suitable aromatic precursor with difluoromethylating agents under controlled conditions. For example, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe use of palladium-catalyzed reactions is particularly common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1-fluoro-3-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted aromatic compounds, while oxidation reactions can produce difluoromethoxy-substituted quinones .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and iodine atoms, along with the difluoromethoxy group, provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C7H4F3IO

Molecular Weight

288.01 g/mol

IUPAC Name

2-(difluoromethoxy)-1-fluoro-3-iodobenzene

InChI

InChI=1S/C7H4F3IO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H

InChI Key

OIUMLVHKRRMEDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)OC(F)F)F

Origin of Product

United States

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